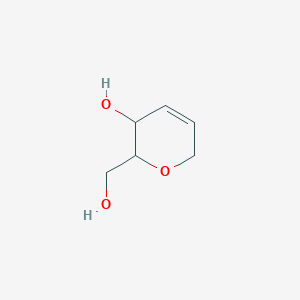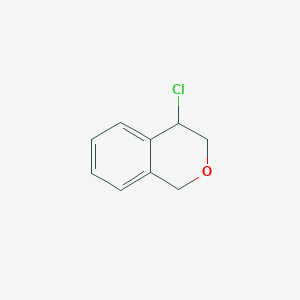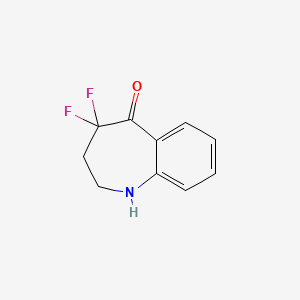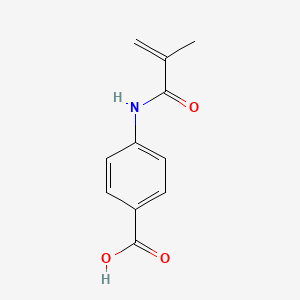
2-(2-methyl-4-oxoazetidin-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methyl-4-oxoazetidin-2-yl)acetic acid is a heterocyclic compound featuring a four-membered azetidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methyl-4-oxoazetidin-2-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-4-carboxymethylazetidine with a suitable dehydrating agent to form the azetidinone ring . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-methyl-4-oxoazetidin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to convert the carbonyl group into an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azetidinones with various functional groups.
Applications De Recherche Scientifique
2-(2-methyl-4-oxoazetidin-2-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique ring structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific mechanical and chemical properties.
Mécanisme D'action
The mechanism by which 2-(2-methyl-4-oxoazetidin-2-yl)acetic acid exerts its effects involves interactions with specific molecular targets. The azetidinone ring can interact with enzymes, potentially inhibiting their activity by binding to the active site. This interaction can disrupt normal enzymatic functions, leading to various biological effects .
Comparaison Avec Des Composés Similaires
4-Methyl-4-carboxymethylazetidine: A precursor in the synthesis of 2-(2-methyl-4-oxoazetidin-2-yl)acetic acid.
Azetidin-2-one: A structurally similar compound with different substituents on the azetidinone ring.
Uniqueness: this compound is unique due to its specific substituents, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H9NO3 |
|---|---|
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
2-(2-methyl-4-oxoazetidin-2-yl)acetic acid |
InChI |
InChI=1S/C6H9NO3/c1-6(3-5(9)10)2-4(8)7-6/h2-3H2,1H3,(H,7,8)(H,9,10) |
Clé InChI |
WPMYHOHNOIPQCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)N1)CC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydroxy-5,6,7,8,9,10-hexahydro-2H-cycloocta[b]pyran-2-one](/img/structure/B8706814.png)
![8-Fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B8706820.png)











